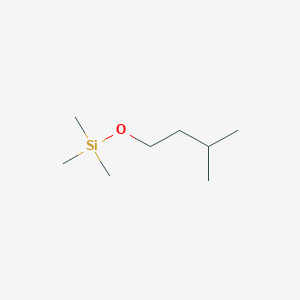
Silane, (isopentyloxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (isopentyloxy)trimethyl-, also known as isopentyltrimethoxysilane, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H22O3Si and a molecular weight of 206.36 g/mol. Silane coupling agents are used to improve the adhesion between inorganic and organic materials, and isopentyltrimethoxysilane is one of the most commonly used silane coupling agents.
Wirkmechanismus
The mechanism of action of Silane, (isopentyloxy)trimethyl-methoxysilane is based on its ability to form covalent bonds with both inorganic and organic materials. This allows it to act as a bridge between the two materials, improving the adhesion between them.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Silane, (isopentyloxy)trimethyl-methoxysilane. However, it is not believed to have any significant toxicological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Silane, (isopentyloxy)trimethyl-methoxysilane is its ability to improve the adhesion between inorganic and organic materials. This makes it a valuable tool in the development of new materials and coatings. However, it is important to note that the effectiveness of Silane, (isopentyloxy)trimethyl-methoxysilane can be influenced by a variety of factors, including the type of materials being bonded, the application method, and the curing conditions.
Zukünftige Richtungen
There are several potential future directions for research on Silane, (isopentyloxy)trimethyl-methoxysilane. One area of interest is the development of new applications for the compound, particularly in the field of nanotechnology. Additionally, there is potential for further research into the mechanisms of action of Silane, (isopentyloxy)trimethyl-methoxysilane, as well as its interactions with other materials. Finally, there is a need for further research into the toxicity and environmental impact of Silane, (isopentyloxy)trimethyl-methoxysilane, particularly as its use becomes more widespread.
Synthesemethoden
Isopentyltrimethoxysilane can be synthesized through the reaction between isopentanol and trimethoxysilane in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Isopentyltrimethoxysilane is widely used in scientific research as a silane coupling agent. It is commonly used to improve the adhesion between inorganic materials, such as glass and ceramics, and organic materials, such as polymers. This makes it a valuable tool in the development of new materials and coatings.
Eigenschaften
CAS-Nummer |
18246-56-5 |
|---|---|
Produktname |
Silane, (isopentyloxy)trimethyl- |
Molekularformel |
C8H20OSi |
Molekulargewicht |
160.33 g/mol |
IUPAC-Name |
trimethyl(3-methylbutoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2)6-7-9-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZYQPBYVVLYYAQX-UHFFFAOYSA-N |
SMILES |
CC(C)CCO[Si](C)(C)C |
Kanonische SMILES |
CC(C)CCO[Si](C)(C)C |
Synonyme |
(3-Methylbutoxy)trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



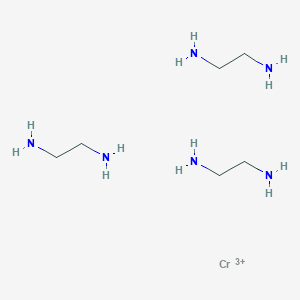
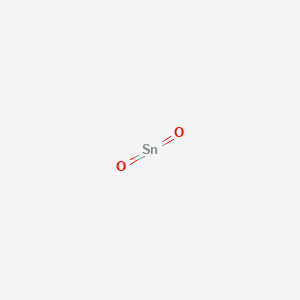
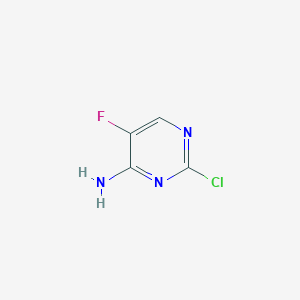
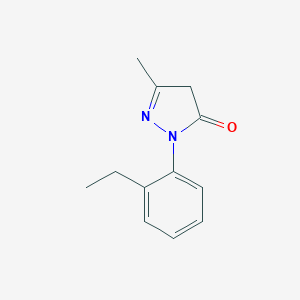
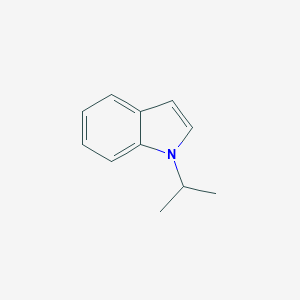
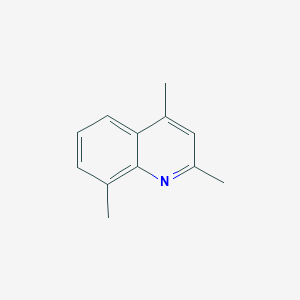
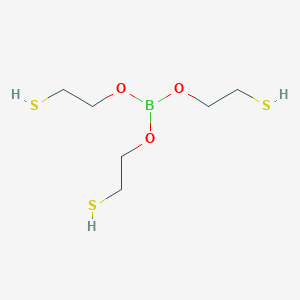
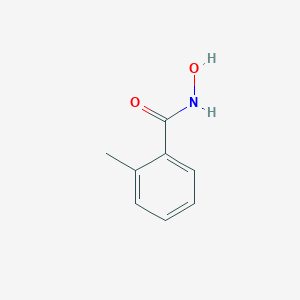
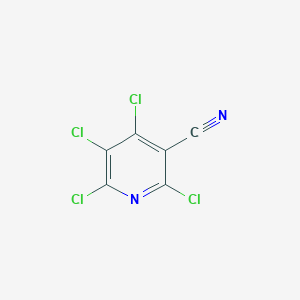
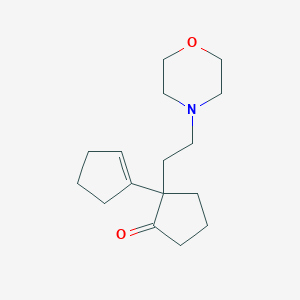
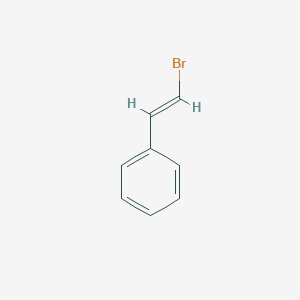
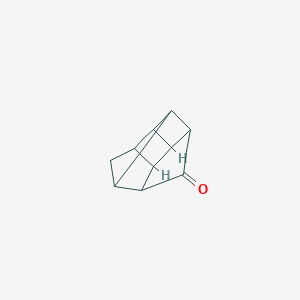
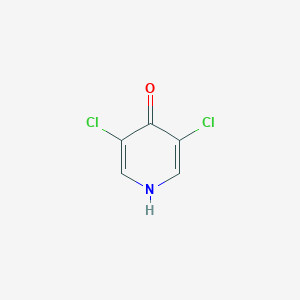
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)